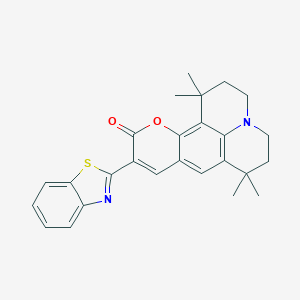

Coumarin 545T

Descripción general

Descripción

Coumarin 545T, also known as 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one, is a member of the coumarin family. Coumarins are well-known for their applications in electronic and photonic devices due to their high emission yield, excellent photo-stability, variable absorption range, and good solubility. This compound is commonly used as a green-emitting dopant in highly-efficient organic light-emitting diode devices and as an electron transport host material .

Aplicaciones Científicas De Investigación

Applications in Organic Electronics

1. OLEDs and OPVs:

C545T is widely utilized as a green-emitting dopant in OLEDs due to its high emission yield and excellent photo-stability. It serves as an electron transport host material, which is crucial for improving the efficiency of OLED devices . In OPVs, it functions as a charge-transfer material, enhancing the overall energy conversion efficiency.

2. Laser Dyes:

The compound is also employed as a laser dye in tunable optically-pumped lasers. Its fluorescence properties allow it to be used effectively in laser applications, where it has demonstrated high conversion efficiencies at elevated concentrations .

Biomedical Applications

1. Antimicrobial Activity:

Recent studies have explored the antimicrobial properties of coumarin derivatives, including C545T. Research indicates that certain coumarins can inhibit bacterial DNA gyrase, which is a target for antibiotics like fluoroquinolones. This suggests potential applications in developing new antimicrobial agents .

2. Anticancer Research:

Coumarins have been investigated for their anticancer properties, with studies showing that they can modulate various cellular processes and signaling pathways. C545T's derivatives are being explored for their ability to induce apoptosis in cancer cells and their protective effects against chemotherapeutic-induced toxicity .

Nanomaterial-Based Sensors

C545T has also found applications in the development of nanomaterial-based sensors for detecting coumarins and their derivatives. These sensors leverage the unique optical properties of coumarins to provide high sensitivity and specificity in various fields, including environmental monitoring and food safety . The integration of C545T into sensor technologies enhances their performance due to its strong absorption characteristics.

Case Studies

Case Study 1: OLED Efficiency Improvement

A study demonstrated that incorporating C545T into OLED structures significantly improved device performance compared to traditional materials. The devices exhibited enhanced brightness and longer operational lifetimes due to the efficient energy transfer facilitated by C545T .

Case Study 2: Antimicrobial Efficacy

In a medium throughput screening of coumarin derivatives against Mycobacterium tuberculosis, several compounds showed promising activity with MIC values indicating effective inhibition of bacterial growth. This study highlights the potential of C545T derivatives as lead compounds for developing new antimycobacterial therapies .

Mecanismo De Acción

Target of Action

Coumarin 545T, also known as C545T, is primarily used as a fluorescent dye . Its main targets are the fluorescent labeling of biomolecules , metal ion detection , microenvironment polarity detection , and pH detection . It is also used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPV) as a green-emitting dopant and electron transport host material .

Mode of Action

C545T interacts with its targets by emitting fluorescence when excited with ultraviolet (UV) light . The emission intensities of C545T solution exhibit a low temperature dependence, with a record-low temperature coefficient of only ∼0.025% per °C . This monomer-aggregate coupled fluorescence system can be used for ratiometric temperature measurements with high spatial and temporal resolutions .

Biochemical Pathways

Coumarins are known to originate from the general phenylpropanoid pathway in plants . Several cytochrome P450 enzymes are involved in the biosynthesis of coumarins . For example, S8H, a key gene involved in hydroxylation at the C-8 position of scopoletin to yield fraxetin, has been identified .

Pharmacokinetics

It is known that upon oral ingestion of coumarin, despite almost full absorption, only 2 to 6% of the drug enters the bloodstream . More research is needed to understand the ADME properties of C545T and their impact on bioavailability.

Result of Action

The primary result of C545T’s action is the emission of green fluorescence when excited with UV light . This property makes it useful in various applications, including fluorescence probes, charge-transfer materials, and dyes for OLEDs, OPV, and laser dye applications . C545T is also used in laser dyes with increased laser conversion efficiencies at higher concentrations .

Action Environment

The action of C545T is influenced by environmental factors such as temperature and light exposure. For instance, the emission intensities of C545T solution exhibit a low temperature dependence . Moreover, C545T should be stored at -20°C in the dark to maintain its stability . Prolonged exposure to light should be avoided .

Métodos De Preparación

The synthesis of coumarin derivatives, including Coumarin 545T, typically involves several well-known reactions. Some of the common synthetic routes include:

Perkin Reaction: This involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group in the presence of a base.

Von Pechmann Condensation: This involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst

Industrial production methods often involve the use of these reactions under optimized conditions to maximize yield and purity. For instance, the Knoevenagel condensation can be carried out using various catalysts and solvents to improve efficiency and selectivity .

Análisis De Reacciones Químicas

Coumarin 545T undergoes several types of chemical reactions, including:

Oxidation: Coumarins can be oxidized to form various products depending on the conditions and reagents used.

Reduction: Reduction reactions can convert coumarins into dihydrocoumarins or other reduced forms.

Substitution: Coumarins can undergo substitution reactions, where functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

Coumarin 545T is unique among coumarin derivatives due to its high emission yield, excellent photo-stability, and enhanced solubility. Similar compounds include:

Coumarin 6: Another green-emitting dopant used in organic light-emitting diode devices.

Coumarin 1: Known for its use in laser dyes and fluorescence probes.

Coumarin 30: Used in organic photovoltaics and other photonic applications .

This compound stands out due to its superior performance in terms of emission efficiency and stability, making it a preferred choice for various applications.

Actividad Biológica

Coumarin 545T, a derivative of coumarin, has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, supported by data tables and case studies.

Overview of Coumarin Compounds

Coumarins are a class of aromatic compounds known for their wide range of biological activities. They exhibit properties such as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory effects. This compound specifically has shown promising results in various studies due to its unique chemical structure and biological interactions.

Anticancer Activity

Mechanism of Action : this compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms. It affects key signaling pathways involved in cell cycle regulation and apoptosis.

Case Studies :

- In Vitro Studies : Research indicates that coumarin derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that this compound reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values ranging from 20 to 40 µM after 48 hours of treatment .

- In Vivo Studies : In murine models, this compound significantly inhibited tumor growth in xenograft models without causing noticeable toxicity or weight loss in the subjects .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against a variety of pathogens:

- Antibacterial Activity : In vitro tests have shown that coumarin derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for this compound against S. aureus was found to be 32 µg/mL .

- Antifungal Activity : It has demonstrated effectiveness against Candida albicans, with studies reporting a reduction in fungal load in treated mice models .

Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of this compound:

- Mechanism : The compound modulates inflammatory cytokines such as TNF-α and IL-6, leading to reduced inflammation in various models .

- In Vivo Evidence : In animal studies, administration of this compound resulted in decreased paw edema and inflammatory markers in carrageenan-induced paw edema models .

Antioxidant Properties

This compound exhibits significant antioxidant activity:

- DPPH Scavenging Assay : The compound showed a strong ability to scavenge free radicals in DPPH assays, with an IC50 value comparable to standard antioxidants like trolox .

- Cellular Protection : Studies indicate that it protects against oxidative stress-induced damage in human fibroblast cells by reducing reactive oxygen species (ROS) levels .

Data Summary

Propiedades

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O2S/c1-25(2)9-11-28-12-10-26(3,4)20-21(28)17(25)14-15-13-16(24(29)30-22(15)20)23-27-18-7-5-6-8-19(18)31-23/h5-8,13-14H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDMPJCOOXURQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN2CCC(C3=C4C(=CC1=C32)C=C(C(=O)O4)C5=NC6=CC=CC=C6S5)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408462 | |

| Record name | 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155306-71-1 | |

| Record name | C 545T | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155306-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-(1)benzopyropyrano(6,7-8-I,j)quinolizin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Benzothiazol-2-yl-1,1,6,6-tetramethyl-2,3,5,6-tetrahydro-1H,4H-11-oxa-3a-aza-benzo[de]anthracen-10-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of C545T?

A1: The molecular formula of C545T is C28H25NO2S, and its molecular weight is 443.58 g/mol.

Q2: What are the key spectroscopic characteristics of C545T?

A2: C545T exhibits strong absorption and emission in the green spectral region. [, , , , , , , , ] Its photoluminescence spectrum typically peaks around 500-530 nm, depending on the host material and doping concentration. [, , , ]

Q3: Which materials are commonly used as hosts for C545T in OLEDs?

A3: Tris(8-hydroxyquinoline) aluminum (Alq3) is a frequently used host material for C545T. [, , , , , , , , , , ] Other host materials include 9,10-di(2-naphthyl)anthracene (ADN) and various polymers like polystyrene (PS). [, , , ]

Q4: How does the doping concentration of C545T impact the performance of OLED devices?

A4: The doping concentration of C545T in the host material significantly influences device performance. Optimal concentrations typically range from 1% to 8%, depending on the host and device architecture. [, , , , , , , , , , , , , , , ] Higher concentrations can lead to concentration quenching, reducing efficiency. [, , , , ]

Q5: How stable are C545T-based OLEDs?

A5: Research indicates that C545T-doped OLEDs can achieve significant operational stability. For example, a green OLED with a C545T-doped hole transport layer showed improved lifetime and reduced driving voltage variation over time. [] Another study reported an inverted bottom-emission OLED with a C545T:Alq3 emitting layer achieving a half-lifetime (T1/2) exceeding 104,000 h at 100 cd/m2. []

Q6: What energy transfer mechanisms are involved in C545T-based OLEDs?

A6: Förster resonance energy transfer (FRET) from the host material (e.g., Alq3) to C545T is a primary energy transfer mechanism in these devices. [, , , , , ] Direct charge trapping by C545T can also occur, especially at higher doping concentrations. []

Q7: How does the device architecture influence the performance of C545T-based OLEDs?

A7: Various architectural modifications, such as the introduction of double-emitting layers [, ], microcavity structures [], and tandem structures [], have been explored to enhance the efficiency and color purity of C545T-based OLEDs. The choice of hole and electron transport layers also plays a crucial role in device performance. [, , , , , , , , , , , , , , , , , , ]

Q8: What are the potential applications of C545T-based OLEDs?

A8: C545T's ability to emit green light makes it suitable for applications in flat panel displays, solid-state lighting, and other optoelectronic devices. [, , , , ]

Q9: What are the current research directions for improving C545T-based OLEDs?

A9: Current research focuses on further enhancing the efficiency, stability, and color purity of C545T-based OLEDs. This involves exploring new host materials [], optimizing device architectures [, , ], and understanding the fundamental photophysical processes involved in these devices. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.